molecular formula C13H13NO B6365955 5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% CAS No. 1261940-61-7

5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6365955
CAS RN: 1261940-61-7
M. Wt: 199.25 g/mol
InChI Key: RLRMVIPXGMQBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% (5-(2,4-DMPH)-3-HOP) is a chemical compound that has been used in various scientific research applications. It is a hydroxypyridine derivative with a dimethylphenyl group attached to the pyridine ring. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 325-327°C. It is soluble in water, methanol, and ethanol. 5-(2,4-DMPH)-3-HOP has a variety of uses in scientific research, including synthesis, chemical reactions, and biochemical and physiological studies.

Scientific Research Applications

5-(2,4-DMPH)-3-HOP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as antimicrobial agents and anti-inflammatory agents. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles.

Mechanism of Action

The mechanism of action of 5-(2,4-DMPH)-3-HOP is not yet fully understood. However, it is believed that it acts as a catalyst for the formation of various heterocyclic compounds. It is also believed to be involved in the formation of certain biologically active compounds, such as antimicrobial agents and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP are not yet fully understood. However, studies have shown that it can act as a catalyst for the formation of various heterocyclic compounds. In addition, it has been found to have antimicrobial and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-DMPH)-3-HOP in lab experiments include its high purity (95%) and its ability to act as a catalyst for the formation of various heterocyclic compounds. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(2,4-DMPH)-3-HOP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for the use of 5-(2,4-DMPH)-3-HOP in scientific research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the synthesis of biologically active compounds. Another potential direction is to explore its potential use in the synthesis of other heterocyclic compounds and investigate its potential use as a reagent in the synthesis of various organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP. Finally, further research could be done to explore the potential applications of 5-(2,4-DMPH)-3-HOP in drug development.

Synthesis Methods

5-(2,4-DMPH)-3-HOP can be synthesized from commercially available 2,4-dimethylphenylhydrazine and 3-hydroxy-2-pyridine carboxylic acid. The reaction is carried out in a mixture of acetic acid and water at a temperature of 100-120°C. The reaction is complete when the desired product is obtained in a yield of 95%.

properties

IUPAC Name

5-(2,4-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-13(10(2)5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMVIPXGMQBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682585
Record name 5-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethylphenyl)pyridin-3-ol

CAS RN

1261940-61-7
Record name 5-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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